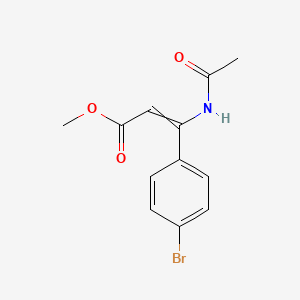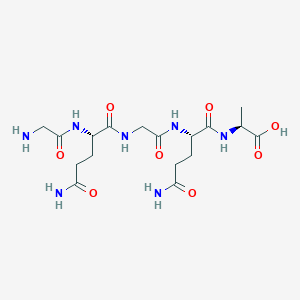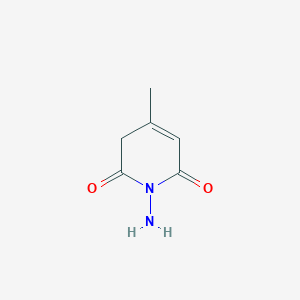
1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in chemistry and biology. This compound features a benzyl group attached to the nitrogen atom of the pyridine ring and a hydroxyethyl group at the 3-position, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride typically involves the alkylation of pyridine. One common method is the reaction of pyridine with benzyl chloride and 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyridine attacks the electrophilic carbon of benzyl chloride, followed by the addition of 2-chloroethanol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 1-Benzyl-3-(2-oxoethyl)pyridin-1-ium chloride.
Reduction: Formation of 1-Benzyl-3-(2-hydroxyethyl)dihydropyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex pyridinium salts and ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role as a cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用机制
The mechanism of action of 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride involves its interaction with biological targets such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
相似化合物的比较
1-Benzyl-4-(2-hydroxyethyl)pyridin-1-ium chloride: Similar structure but with the hydroxyethyl group at the 4-position.
1-Benzyl-3-(2-methoxyethyl)pyridin-1-ium chloride: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness: 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and hydroxyethyl groups allows for versatile modifications and applications in various fields.
属性
CAS 编号 |
188882-84-0 |
|---|---|
分子式 |
C14H16ClNO |
分子量 |
249.73 g/mol |
IUPAC 名称 |
2-(1-benzylpyridin-1-ium-3-yl)ethanol;chloride |
InChI |
InChI=1S/C14H16NO.ClH/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13;/h1-7,9,12,16H,8,10-11H2;1H/q+1;/p-1 |
InChI 键 |
LACJDAFIWCEAHB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)


![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)



